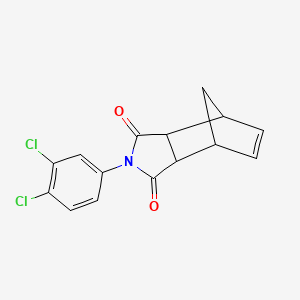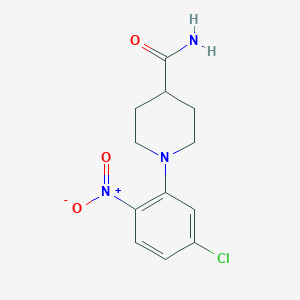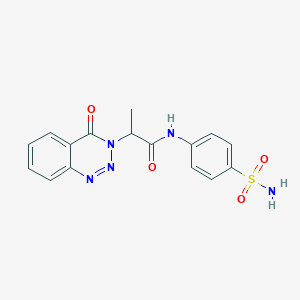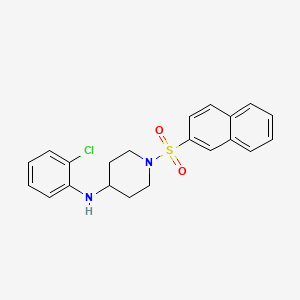
2-(3,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-4-azatricyclo[5210(2),?]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylamine with a suitable tricyclic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound can bind to the active sites of these proteins, altering their function and leading to various biological effects. This modulation can result in neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
- 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
- (1R,7S)-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Uniqueness
4-(3,4-Dichlorophenyl)-4-azatricyclo[5.2.1.0(2),?]dec-8-ene-3,5-dione is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C15H11Cl2NO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H11Cl2NO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2 |
InChI Key |
KEOHVBVLJVUNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B12483059.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline](/img/structure/B12483068.png)

![N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine](/img/structure/B12483074.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B12483079.png)

![1-[(2R,3S,4S)-2-ethyl-4-[(4-iodophenyl)amino]-3-methyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12483084.png)
amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12483088.png)
![cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12483089.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12483118.png)

![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)
